2-[(2-Ethylbutyl)amino]cyclohexan-1-ol
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Overview
Description
2-[(2-Ethylbutyl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . This compound is characterized by the presence of a cyclohexanol ring substituted with an amino group bearing a 2-ethylbutyl side chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethylbutyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-ethylbutylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethylbutyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanoic acid.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of N-substituted cyclohexylamines.
Scientific Research Applications
2-[(2-Ethylbutyl)amino]cyclohexan-1-ol is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and as a component in certain formulations
Mechanism of Action
The mechanism of action of 2-[(2-Ethylbutyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methylbutyl)amino]cyclohexan-1-ol
- 2-[(2-Propylbutyl)amino]cyclohexan-1-ol
- 2-[(2-Butylbutyl)amino]cyclohexan-1-ol
Uniqueness
2-[(2-Ethylbutyl)amino]cyclohexan-1-ol is unique due to its specific side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H25NO |
---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
2-(2-ethylbutylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-3-10(4-2)9-13-11-7-5-6-8-12(11)14/h10-14H,3-9H2,1-2H3 |
InChI Key |
QSPAKKYQNKQQKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNC1CCCCC1O |
Origin of Product |
United States |
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